molecular formula C19H18N2O5S B126862 Carboxy Pioglitazone (M-V) CAS No. 146062-48-8

Carboxy Pioglitazone (M-V)

Cat. No. B126862
M. Wt: 386.4 g/mol
InChI Key: OIQJTMMAMWFMQR-UHFFFAOYSA-N
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Description

Carboxy Pioglitazone (M-V) is a metabolite of the antidiabetic drug Pioglitazone . It has a molecular formula of C19 H18 N2 O5 S and a molecular weight of 386.422 .


Molecular Structure Analysis

The molecular structure of Carboxy Pioglitazone (M-V) is represented by the SMILES string: OC(=O)Cc1ccc(CCOc2ccc(CC3SC(=O)NC3=O)cc2)nc1 . This structure includes various functional groups that contribute to its pharmacological activity.

Scientific Research Applications

Cardiovascular Implications

Carboxy Pioglitazone (M-V), a metabolite of Pioglitazone, has been studied for its implications in cardiovascular health. Research suggests that Pioglitazone can suppress the growth of vascular smooth muscle cells and consequent carotid intimal thickening, indicating its potential for addressing atherogenic processes such as balloon-injured carotid intimal thickening (Igarashi et al., 2001). Moreover, Pioglitazone has shown promise in improving cardiovascular risk markers independently from glycemic control, hinting at an anti-inflammatory and antiatherogenic effect, potentially attributed to peroxisome proliferator-activated receptor gamma activation (Pfützner et al., 2005).

Neurological Implications

Studies indicate that Pioglitazone may possess neuroprotective properties. The intracerebral application of Pioglitazone in a rat brain after ischemia significantly reduced infarct size and brain oedema, attenuated the invasion of activated microglia and macrophages in the peri-infarct cortical regions, and improved the recovery of sensory deficits (Zhao et al., 2005).

Metabolic and Cellular Implications

Pioglitazone has been studied for its role in lipid metabolism and mitochondrial function. It can influence genes related to lipid storage, potentially increasing body weight through the upregulation of genes facilitating adipocyte lipid storage (Bogacka et al., 2004). Additionally, it may induce mitochondrial biogenesis and reduce mitochondrial oxidative stress in neuron-like cell lines, suggesting potential benefits in the treatment of mitochondriopathies (Ghosh et al., 2007).

Dermatological Implications

Pioglitazone has been utilized in the treatment of skin ulcers. It was encapsulated in polysaccharide nanoparticles and used as a bioactive component of wound-dressing material based on modified bacterial nanocellulose. This system exhibited controlled release of Pioglitazone and confirmed safety in cytotoxicity studies, showing potential application in the treatment of skin ulcers, such as those occurring in diabetic foot (Rojewska et al., 2020).

Anti-Inflammatory Implications

Pioglitazone demonstrated the ability to suppress inflammation in murine carotid atherosclerosis, as evidenced by reduced plaque matrix metalloproteinase and macrophage responses in vivo (Chang et al., 2010). Additionally, it showed anti-apoptotic effects and reduced mitochondrial ultrastructure injury and membrane potential loss in ischemic/reperfused hearts of rats, suggesting its protective effects might be related to the opening of mitochondrial ATP-sensitive potassium channels (Li et al., 2008).

Safety And Hazards

Pioglitazone, the parent compound, has been associated with an increased risk of bladder cancer when used for more than one year . It is also associated with an increased risk of heart failure . It is recommended to use pioglitazone with caution in patients with a prior history of bladder cancer .

properties

IUPAC Name

2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQJTMMAMWFMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435149
Record name Pioglitazone Metabolite M5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy Pioglitazone (M-V)

CAS RN

146062-48-8
Record name 3-Pyridineacetic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone Metabolite M5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINEACETIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK29UX2P6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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